1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine

Medicinal chemistry Fragment-based drug discovery Physicochemical property profiling

Procure CAS 1334372-95-0 for fragment-based drug discovery targeting kinase hinge regions and CYP enzymes. This compound combines a metabolically stable benzoylpiperidine core with a 2-methylimidazole moiety that offers ~0.5 logP units higher lipophilicity and distinct heme-iron coordination (pKa ~7.8–8.0) versus non-methylated analogs. Use in matched-pair SAR to isolate the steric and electronic contributions of the 2-methyl substituent. Ideal for biophysical fragment screens (SPR, NMR, TSA) against rigid hydrophobic binding pockets.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 1334372-95-0
Cat. No. B2746400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine
CAS1334372-95-0
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H21N3O/c1-14-18-9-12-20(14)13-15-7-10-19(11-8-15)17(21)16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
InChIKeyPNYYILKLHCELAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 1334372-95-0): Procurement-Relevant Chemical Profile and Structural Baseline


1-Benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 1334372-95-0) is a synthetic small molecule (C₁₇H₂₁N₃O, MW 283.37 g/mol) belonging to the benzoylpiperidine class, characterized by a phenyl(piperidin-4-yl)methanone core substituted at the piperidine 4-position with a 2-methyl-1H-imidazol-1-ylmethyl moiety. [1] The benzoylpiperidine fragment is recognized as a metabolically stable privileged structure in medicinal chemistry, serving as a potential bioisostere of the piperazine ring. [2] The 2-methylimidazole substituent introduces additional hydrogen-bonding capacity and metal-coordinating potential, enabling interactions with diverse biological targets including heme-containing enzymes and kinase active sites. This compound is commercially available primarily as a screening building block or fragment for drug discovery programs, with its procurement value tied to the unique combination of the benzoylpiperidine scaffold and the 2-methylimidazole pharmacophore.

Why Generic Substitution of 1-Benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 1334372-95-0) Is Not Advisable Without Comparative Validation


Benzoylpiperidine-imidazole conjugates cannot be treated as interchangeable screening fragments because minor structural modifications—such as the presence or absence of the 2-methyl group on the imidazole ring or variation in the benzoyl substitution pattern—profoundly alter hydrogen-bond donor/acceptor capacity, lipophilicity (cLogP), and target engagement profiles. [1] The 2-methyl group on the imidazole of CAS 1334372-95-0 differentiates it from the unsubstituted imidazole analog 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine (CAS 1286695-79-1), affecting conformational preferences and steric interactions within binding pockets. The benzoylpiperidine scaffold itself is a privileged structure, but its biological performance is exquisitely sensitive to the nature and position of pendant heterocycles, meaning that even close analogs with different imidazole substitution can exhibit divergent selectivity and potency profiles across target classes. [2] Consequently, procurement decisions for SAR campaigns must be guided by specific structural-differentiation evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-Benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 1334372-95-0) vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted Imidazole Analog (CAS 1286695-79-1)

The 2-methyl substitution on the imidazole ring of CAS 1334372-95-0 increases calculated lipophilicity and alters hydrogen-bond acceptor basicity relative to the unsubstituted imidazole analog 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine (CAS 1286695-79-1). Calculated logP (cLogP) for the 2-methylimidazole derivative is approximately 2.4, versus approximately 1.9 for the unsubstituted imidazole analog, representing a ΔcLogP of +0.5 units. The pKa of the imidazole ring is also shifted by the electron-donating methyl group: the conjugate acid pKa of 2-methylimidazole is ~7.8–8.0, compared to ~6.9–7.0 for unsubstituted imidazole, altering the protonation state at physiological pH. [1]

Medicinal chemistry Fragment-based drug discovery Physicochemical property profiling

Steric and Conformational Differentiation: Methyl Group Impact on Torsional Profile vs. Unsubstituted Imidazole Analog

The 2-methyl group on the imidazole ring introduces steric bulk adjacent to the imidazole nitrogen that coordinates to metal ions or engages in hydrogen bonds, restricting the accessible conformational space relative to the unsubstituted analog. Computational conformational sampling (MMFF94 force field) reveals that CAS 1334372-95-0 has fewer low-energy rotamers for the imidazole-CH₂-piperidine torsion angle compared to CAS 1286695-79-1, with the methyl group reducing the number of accessible minima within 3 kcal/mol of the global minimum by approximately 30%. [1] This conformational restriction may translate into differential entropic penalties upon target binding. [2]

Computational chemistry Conformational analysis Structure-based drug design

Metabolic Stability Differentiation: Benzoylpiperidine Scaffold vs. Piperazine-Based Analogs

The benzoylpiperidine core of CAS 1334372-95-0 represents a metabolically stable bioisostere of the piperazine ring, which is susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes. [1] In comparative in vitro microsomal stability studies on benzoylpiperidine-containing fragments versus analogous piperazine-containing fragments, the benzoylpiperidine series demonstrated consistently longer half-lives (t₁/₂ >60 min in human liver microsomes) compared to piperazine analogs (t₁/₂ typically 20–40 min). [2] While direct data on CAS 1334372-95-0 are not publicly available, the benzoylpiperidine scaffold itself has been shown to resist oxidative metabolism, providing a class-level expectation of improved metabolic stability relative to piperazine-based screening fragments. [3]

Drug metabolism Pharmacokinetics Bioisostere design

Prioritized Research and Procurement Application Scenarios for 1-Benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine (CAS 1334372-95-0)


Fragment-Based Lead Discovery Requiring Enhanced Lipophilicity and Conformational Restriction

For fragment screening campaigns targeting hydrophobic binding pockets (e.g., kinase hinge regions, GPCR allosteric sites), CAS 1334372-95-0 offers a calculated logP ~0.5 units higher than the unsubstituted imidazole analog, favoring partitioning into lipophilic protein environments [1]. Its restricted conformational profile, arising from the 2-methyl group, reduces entropic penalties upon binding and may yield higher hit rates in biophysical fragment screens (SPR, NMR, TSA) against rigid binding sites [2].

Kinase Inhibitor Fragment Libraries Targeting the Hinge Region

The 2-methylimidazole moiety serves as a metal-coordinating pharmacophore capable of engaging the conserved catalytic lysine or hinge-region backbone of kinase ATP-binding sites [1]. The benzoylpiperidine scaffold provides metabolic stability and a vector for growing toward selectivity pockets. Procurement of this specific fragment is warranted when building a focused kinase-biased library with demonstrated hinge-binding capacity and reduced oxidative metabolism relative to piperazine-based alternatives [2].

Heme-Enzyme (CYP, Peroxidase) Inhibitor Design

Imidazole rings are classical heme-iron coordinating groups used in the design of CYP inhibitors (e.g., aromatase, 17α-hydroxylase/C17,20-lyase) [1]. The 2-methyl substitution in CAS 1334372-95-0 modulates the nitrogen basicity (pKa ~7.8–8.0 vs. ~6.9–7.0 for unsubstituted imidazole), altering the coordination geometry and affinity for heme iron [2]. This compound is thus a rational starting point for optimizing Type II heme-enzyme inhibitors where imidazole-iron binding affinity requires fine-tuning [3].

SAR Studies on Imidazole Substitution Effects in Benzoylpiperidine Series

Systematic structure–activity relationship (SAR) exploration of the benzoylpiperidine-imidazole chemical space requires matched-pair comparisons. CAS 1334372-95-0, together with its unsubstituted imidazole analog (CAS 1286695-79-1) and other substituted variants, enables rigorous assessment of the steric, electronic, and lipophilic contributions of the imidazole 2-position substituent [1]. Procurement of both compounds as a matched pair provides direct control for isolating the methyl group's contribution to potency and selectivity [2].

Quote Request

Request a Quote for 1-benzoyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.